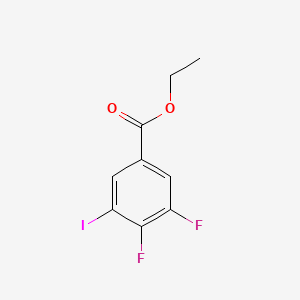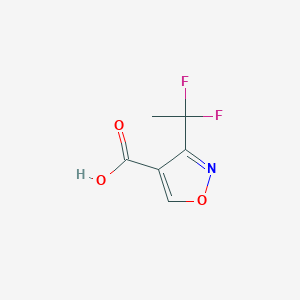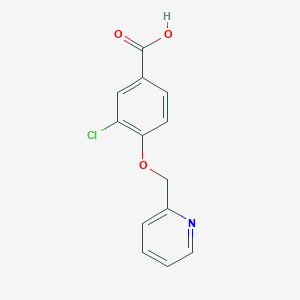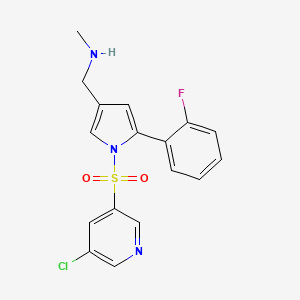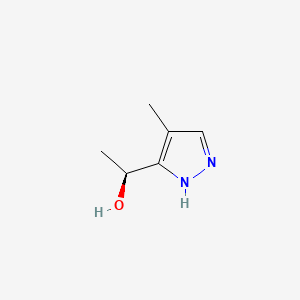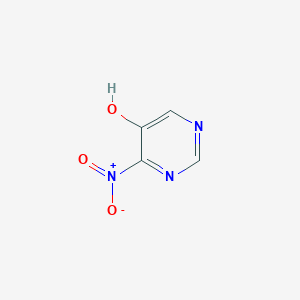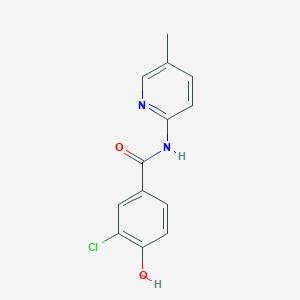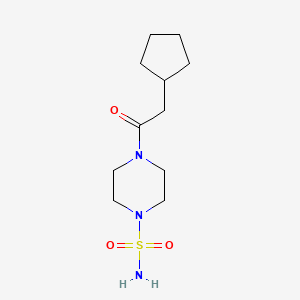
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C11H21N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, diuretic, and hypoglycemic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-phenyl-piperazine with chlorosulfonyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then stirred at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It acts as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is unique due to its specific chemical structure, which includes a cyclopentylacetyl group attached to the piperazine ring.
Propriétés
Formule moléculaire |
C11H21N3O3S |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
4-(2-cyclopentylacetyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H21N3O3S/c12-18(16,17)14-7-5-13(6-8-14)11(15)9-10-3-1-2-4-10/h10H,1-9H2,(H2,12,16,17) |
Clé InChI |
WXZVQAIJQPZUFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(=O)N2CCN(CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


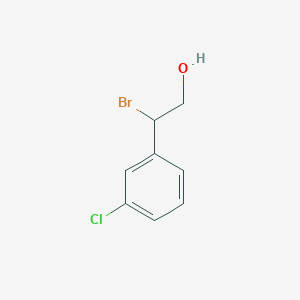
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
